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molecular formula C11H12N4OS B8406981 N-[4-(1,4,5,6-Tetrahydro-6-oxo-3-pyridazinyl)phenyl]thiourea CAS No. 87693-29-6

N-[4-(1,4,5,6-Tetrahydro-6-oxo-3-pyridazinyl)phenyl]thiourea

Cat. No. B8406981
M. Wt: 248.31 g/mol
InChI Key: ZTQRGWXDOKLXOU-UHFFFAOYSA-N
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Patent
US04734415

Procedure details

To a suspension of 0.7 g of N-[[[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]amino]thioxomethyl]benzamide in 7 ml of ethanol is added 1.6 ml of 10% ethanolic sodium hydroxide followed by heating for two hours. The reaction mixture is cooled, diluted with water, and filtered to give 0.4 g of the product, N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]thiourea mp 234°-235° C.
Name
N-[[[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]amino]thioxomethyl]benzamide
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][N:6]=[C:5]([C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15](=[S:25])[NH:16]C(=O)C3C=CC=CC=3)=[CH:10][CH:9]=2)[CH2:4][CH2:3]1.[OH-].[Na+]>C(O)C.O>[O:1]=[C:2]1[NH:7][N:6]=[C:5]([C:8]2[CH:9]=[CH:10][C:11]([NH:14][C:15]([NH2:16])=[S:25])=[CH:12][CH:13]=2)[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
N-[[[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]amino]thioxomethyl]benzamide
Quantity
0.7 g
Type
reactant
Smiles
O=C1CCC(=NN1)C1=CC=C(C=C1)NC(NC(C1=CC=CC=C1)=O)=S
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(=NN1)C1=CC=C(C=C1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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